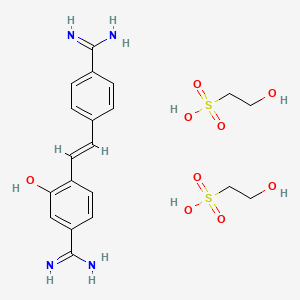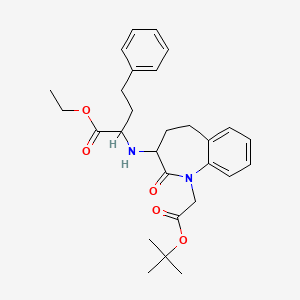![molecular formula C17H24N8O7S B15125122 S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
S-[2-(N7-guanyl)ethyl]GSH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(N7-guanyl)ethyl]GSH is a compound formed as a result of glutathione (GSH)-dependent base-substitution mutations caused by certain carcinogens, such as ethylene dibromide . This compound is known for its role as a DNA adduct, which means it forms a covalent bond with DNA, potentially leading to mutations and other biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(N7-guanyl)ethyl]GSH typically involves the reaction of glutathione with a suitable electrophile, such as 1,2-dibromoethane, in the presence of GSH S-transferase . The reaction conditions often include an aqueous buffer solution and a controlled temperature to facilitate the formation of the desired adduct .
Industrial Production Methods
The synthesis is generally carried out in laboratory settings using standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
S-[2-(N7-guanyl)ethyl]GSH undergoes various chemical reactions, including:
Nucleophilic substitution: The initial formation involves a nucleophilic substitution reaction where the thiolate anion of GSH attacks an electrophilic carbon atom.
Oxidation and reduction: The compound can participate in redox reactions due to the presence of the sulfhydryl group in GSH.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
1,2-dibromoethane: As an electrophile for the initial nucleophilic substitution.
GSH S-transferase: An enzyme that catalyzes the conjugation reaction.
Major Products Formed
The major product formed from the reaction of GSH with 1,2-dibromoethane is this compound itself . Further reactions can lead to various metabolites depending on the biological context .
Scientific Research Applications
S-[2-(N7-guanyl)ethyl]GSH has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-[2-(N7-guanyl)ethyl]GSH involves its formation as a DNA adduct, which can lead to mutations and other genetic alterations . The compound interacts with DNA by forming a covalent bond with the N7 position of guanine, a key component of DNA . This interaction can disrupt normal DNA replication and transcription processes, potentially leading to mutagenesis and carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
S-(2-chloroethyl)GSH: Another DNA adduct formed by the reaction of GSH with 1,2-dichloroethane.
S-(2-bromoethyl)GSH: Formed by the reaction of GSH with 1,2-dibromoethane, similar to S-[2-(N7-guanyl)ethyl]GSH.
Uniqueness
This compound is unique due to its specific formation with the N7 position of guanine in DNA, which distinguishes it from other GSH conjugates that may form with different nucleophilic sites or electrophiles . This specificity makes it a valuable compound for studying the effects of DNA adducts on genetic stability and carcinogenesis .
Properties
IUPAC Name |
2-amino-5-[[3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBANDXHJRVCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
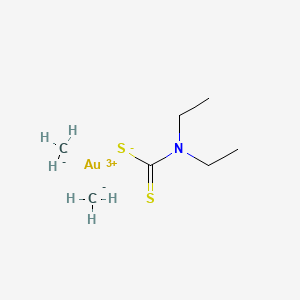

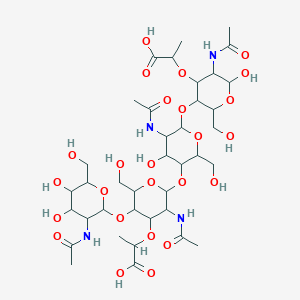

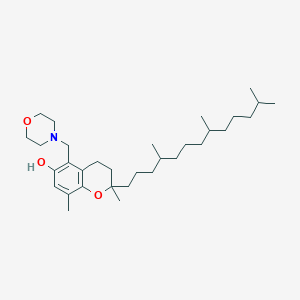
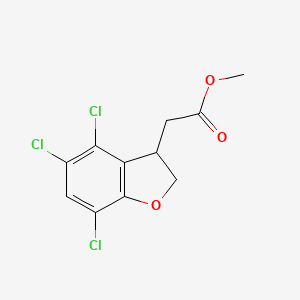
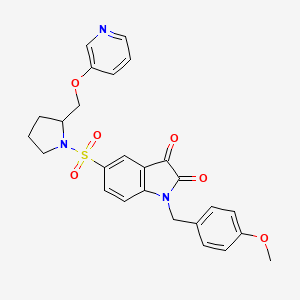
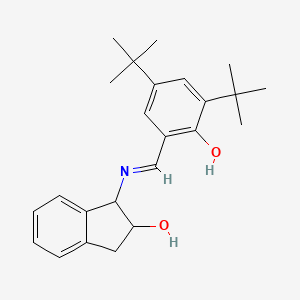
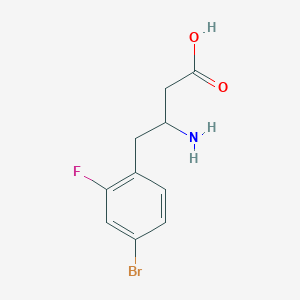

![Methyl 3,4,5-triacetyloxy-6-[(17-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-2-carboxylate](/img/structure/B15125118.png)
